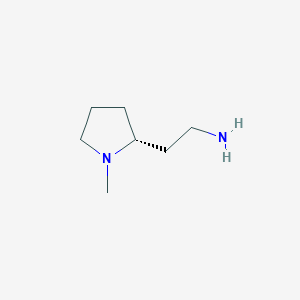

(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGJPJOMCXSKN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288117 | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422545-96-8 | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422545-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidineethanamine, 1-methyl-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Chirality Control in R 2 1 Methylpyrrolidin 2 Yl Ethanamine Research

Importance of (R)-Configuration in Enantioselective Transformations

The pyrrolidine (B122466) scaffold, particularly when possessing a defined stereocenter as in the (R)-configuration, is a foundational structural motif in the field of asymmetric organocatalysis. unibo.it The fixed, non-racemic chiral center creates a distinct three-dimensional environment that influences the pathway of a chemical reaction. When derivatives of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine are used as catalysts or ligands, they can effectively control the stereochemical outcome of a transformation, leading to the preferential formation of one enantiomer of the product over the other.

This enantioselective control is crucial in the synthesis of complex molecules where biological activity is often dependent on a single enantiomer. The amine functional groups on the this compound structure can be readily modified to create a wide array of chiral ligands and organocatalysts, such as prolinamides and bifunctional thioureas. unibo.it These catalysts have proven effective in a variety of enantioselective transformations.

Key transformations where the (R)-pyrrolidine configuration plays a directing role include:

Aldol (B89426) Reactions: Catalysts derived from chiral pyrrolidines can mediate the reaction between aldehydes and ketones to produce chiral β-hydroxy carbonyl compounds with high enantioselectivity. unibo.itmdpi.com The catalyst's stereocenter directs the approach of the reactants, favoring one transition state over its diastereomeric counterpart.

Michael Additions: In the conjugate addition of nucleophiles (like aldehydes or ketones) to α,β-unsaturated compounds, pyrrolidine-based catalysts guide the nucleophile to one face of the molecule, resulting in a product with a newly formed stereocenter of a specific configuration. unibo.itmdpi.com

Mannich Reactions: These reactions involve the aminoalkylation of a carbon acid, and chiral pyrrolidine catalysts are used to control the stereochemistry of the resulting β-amino carbonyl compounds.

The efficacy of these transformations is often measured by the enantiomeric excess (ee) of the product, which quantifies the degree of stereochemical control exerted by the catalyst.

Table 1: Examples of Enantioselective Transformations Using Chiral Pyrrolidine-Based Catalysts

| Transformation | Reactants | Catalyst Type | Typical Product | Reported Enantiomeric Excess (ee) |

| Asymmetric Aldol Reaction | Aromatic Aldehydes + Ketones | Prolinamides, Diarylprolinol Silyl (B83357) Ethers | Chiral β-Hydroxy Ketones | Often >90% |

| Asymmetric Michael Addition | Aldehydes + Nitroalkenes | Thiosquaramides, Prolinamides | Chiral γ-Nitro Aldehydes | Good to excellent |

| Diels-Alder Cycloadditions | Dienes + Dienophiles | Imidazolidinones (related scaffold) | Chiral Cyclohexene Derivatives | High |

Enantiomeric Purity Assessment Techniques for Pyrrolidine Derivatives

After synthesizing a chiral compound like this compound, it is essential to determine its enantiomeric purity. This is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. Several analytical techniques are employed for this purpose.

Chiral Chromatography is a primary method for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.

Gas Chromatography (GC): Similar to HPLC, this method uses a column with a chiral stationary phase to separate volatile derivatives of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for determining enantiomeric purity, often by using a chiral additive to induce a chemical shift difference between the enantiomers. libretexts.orgresearchgate.net

Chiral Solvating Agents (CSAs): The chiral sample is dissolved in an NMR solvent containing a CSA. The CSA forms transient, diastereomeric complexes with each enantiomer, which have slightly different electronic environments. This difference results in separate, distinguishable peaks for the (R) and (S) enantiomers in the NMR spectrum (e.g., ¹H or ¹³C NMR). libretexts.org The enantiomeric ratio can be determined by integrating the signals.

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of covalent diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for straightforward quantification by integration. This method is robust but requires the sample to be chemically altered.

Table 3: Techniques for Enantiomeric Purity Assessment

| Technique | Method Principle | Sample Requirement | Key Outcome |

| Chiral HPLC/GC | Physical separation of enantiomers on a chiral stationary phase. | Sample must be soluble and stable under chromatographic conditions. | Two separate peaks with distinct retention times; quantification by peak area. |

| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes leading to separate NMR signals. libretexts.org | Sample is mixed with the CSA in an NMR solvent; non-destructive. | Splitting of NMR signals for corresponding nuclei in the two enantiomers; quantification by signal integration. |

| NMR with Chiral Derivatizing Agent (CDA) | Covalent reaction to form stable diastereomers with distinct NMR spectra. | Sample must have a functional group that can react with the CDA. | A new spectrum of the diastereomeric mixture with well-resolved peaks for quantification. |

Advanced Synthetic Methodologies for R 2 1 Methylpyrrolidin 2 Yl Ethanamine and Its Chiral Derivatives

Strategies for the Construction of the N-Methylpyrrolidine Core

The N-methylpyrrolidine scaffold is a prevalent motif in numerous natural products and biologically active compounds. whiterose.ac.ukmdpi.com Its construction can be approached through two primary strategies: building the ring system from acyclic precursors or modifying an existing pyrrolidine (B122466) structure.

Cyclization Approaches for Pyrrolidine Ring Formation

The de novo synthesis of the pyrrolidine ring often involves intramolecular cyclization reactions, which form the five-membered ring from an open-chain precursor. A common method involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing Iridium (Ir). organic-chemistry.org Another powerful approach is the intramolecular amination of C(sp³)-H bonds, which can be catalyzed by copper or rhodium complexes, or even occur under transition-metal-free conditions using iodine as an oxidant. organic-chemistry.org

These cyclization strategies can be designed to incorporate the N-methyl group directly. For instance, starting with a precursor already containing a methylamino group allows for the direct formation of the N-methylpyrrolidine ring. One-pot procedures have been developed for the synthesis of N-methylpyrrolidone (a related oxidized structure) from γ-aminobutyric acid (GABA), involving a cyclization step followed by methylation using an agent like methanol (B129727). rsc.orglookchem.com While this produces the oxidized pyrrolidinone ring, it illustrates the principle of sequential cyclization and methylation.

Reductive amination of dicarbonyl compounds is another classic and effective method. For example, the reaction of a 1,4-dicarbonyl compound with methylamine (B109427) can lead to the formation of an enamine/iminium intermediate which then cyclizes and is subsequently reduced to form the N-methylpyrrolidine ring.

| Cyclization Method | Catalyst/Reagent | Precursor Type | Reference |

| N-heterocyclization | Cp*Ir complex | Primary amine and diol | organic-chemistry.org |

| Intramolecular C-H Amination | Copper or Rhodium complexes | Alkyl amines | organic-chemistry.org |

| Reductive Amination | N/A (with reducing agent) | 1,4-dicarbonyl compound | nih.gov |

| Tandem Cyclization/Methylation | Halogen salt (e.g., NH4Br) | γ-aminobutyric acid (GABA) | rsc.orglookchem.com |

Derivatization of Precursor Pyrrolidines

An alternative and often more stereochemically controlled approach is to start with a pre-existing, optically pure pyrrolidine derivative. The most common and versatile precursor in this category is the amino acid proline. nih.govrsc.org L-proline, which has (S)-stereochemistry, is an abundant and inexpensive starting material from the chiral pool. Through functional group manipulation, the carboxylic acid of L-proline can be transformed to set up the synthesis of (R)-2-substituted pyrrolidines.

The synthesis often begins with the reduction of the carboxylic acid of an N-protected proline derivative to an alcohol, yielding prolinol. nih.gov The nitrogen atom is typically protected (e.g., with a Boc or Cbz group) during these transformations. The final N-methyl group can be introduced at a later stage, often via reductive amination of the deprotected pyrrolidine with formaldehyde (B43269) or by direct methylation using reagents like methyl iodide. This strategy leverages the inherent chirality of proline to establish the desired stereocenter. nih.govrsc.org

Introduction of the Ethanamine Side Chain

Once the N-methylpyrrolidine core is established, the next critical step is the introduction of the 2-(aminoethyl) side chain at the C-2 position. This can be achieved through chain extension (homologation) or by direct amination strategies.

Homologation Reactions in Amine Synthesis

Homologation involves extending a carbon chain by one or more atoms. In the context of synthesizing (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine, this typically starts from a precursor like (R)-N-methyl-2-pyrrolidinemethanol (derived from L-proline). The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide nucleophile in a classic SN2 reaction. This introduces a two-carbon unit. The resulting nitrile, (R)-2-(cyanomethyl)-1-methylpyrrolidine, can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yielding the target ethanamine side chain. google.com

Another approach involves the Wittig reaction. The aldehyde derived from (R)-N-methylprolinol can react with a phosphonium (B103445) ylide containing a masked amino group to form an alkene. Subsequent reduction of the double bond and deprotection of the amine furnishes the desired product. rsc.org

| Starting Material | Key Reagents | Intermediate | Final Step | Reference |

| (R)-N-Methyl-2-pyrrolidinemethanol | 1. TsCl, pyridine; 2. NaCN | (R)-2-(Cyanomethyl)-1-methylpyrrolidine | Reduction (e.g., LiAlH₄) | google.com |

| (R)-N-Methyl-2-pyrrolidinecarboxaldehyde | Wittig reagent (e.g., Ph₃P=CH-CN) | Alkene with nitrile group | Reduction and hydrolysis | rsc.org |

Direct Amination Strategies and Mechanistic Considerations

Direct amination involves the formation of a C-N bond to introduce the amino group. One patented method describes the reaction of N-methyl-2-chloroethyl pyrrolidine with liquefied ammonia (B1221849) in a methanol solvent to directly generate the 2-(aminoethyl) side chain. google.com This proceeds through a nucleophilic substitution mechanism where ammonia displaces the chloride.

More advanced strategies involve the catalytic amination of C-H bonds. While challenging, recent progress in catalysis has enabled such transformations. P450 enzymes, for instance, have been shown to catalyze the amination of pyrrolidine derivatives through a mechanism involving hydroxylation of a C-H bond followed by dehydration and C-N coupling. nih.gov Although this example is an intramolecular cyclization, the underlying principle of enzymatic C-H activation and amination holds potential for intermolecular applications.

Furthermore, tandem reactions provide an efficient route. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been developed for synthesizing α-CN pyrrolidines, which are direct precursors to the ethanamine target after reduction. nih.gov

Stereoselective Synthesis of this compound

Achieving the specific (R)-configuration at the C-2 position is the most critical aspect of the synthesis. The most reliable and common strategy is to employ a chiral pool approach, starting from an enantiomerically pure precursor.

As mentioned previously, L-proline, which has (S)-stereochemistry, is an ideal starting material. nih.govrsc.org The stereocenter at C-2 of proline is preserved throughout the synthetic sequence. When the carboxylic acid group at C-2 is converted into a two-carbon side chain, the stereochemistry of the final product at that carbon becomes (R). This is because the priority of the substituents changes according to Cahn-Ingold-Prelog rules: the original carboxyl group is the highest priority, but the new ethanamine side chain is of lower priority than the C-5 methylene (B1212753) group in the ring, leading to an inversion of the stereochemical descriptor from (S) to (R), even though the absolute spatial arrangement derived from the starting material is retained.

The key steps in a typical stereoselective synthesis from L-proline are:

N-methylation and Protection: The nitrogen of L-proline is methylated, often followed by protection if necessary for subsequent steps.

Carboxylic Acid Reduction: The carboxyl group is reduced to a primary alcohol to form (S)-1-methylpyrrolidin-2-yl)methanol. The stereocenter is maintained.

Hydroxyl to Nitrile Conversion: The alcohol is converted to a nitrile via a tosylate or mesylate intermediate, followed by substitution with cyanide. This two-step process extends the chain by one carbon.

Nitrile Reduction: The nitrile is reduced to the primary amine, completing the ethanamine side chain and yielding the final product, this compound, with the stereochemistry controlled by the initial choice of L-proline.

This chiral pool strategy avoids the need for asymmetric catalysts or chiral resolutions, which can be complex and costly, making it a highly efficient and practical method for obtaining the desired enantiomer. rsc.org

Chiral Pool Approaches Utilizing Natural Precursors

Chiral pool synthesis is a highly effective strategy that leverages the abundance of enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org This approach is particularly advantageous when the target molecule's carbon skeleton and stereochemistry are similar to a readily available natural product, as it often reduces the number of synthetic steps and avoids complex stereocontrol issues. wikipedia.org

For the synthesis of pyrrolidine derivatives, the amino acid proline is a common and logical starting point. nih.gov To obtain the (R)-configuration of the target molecule, D-proline would be the selected precursor. A general synthetic pathway could involve the reduction of the carboxylic acid moiety of a protected D-proline derivative, followed by chain extension to introduce the ethanamine side chain. The N-methylation can be performed at a suitable stage in the synthesis. Natural compounds like L-tartaric acid have also been employed as starting materials for synthesizing related (S)-enantiomer building blocks, demonstrating the versatility of the chiral pool. google.com

Key Features of Chiral Pool Synthesis:

Stereochemical Fidelity: The inherent chirality of the natural precursor is transferred to the target molecule.

Efficiency: Can lead to shorter and more economical synthetic routes.

Availability: Relies on cheap and abundant natural starting materials. wikipedia.org

Asymmetric Catalytic Methods in Precursor Synthesis

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or prochiral precursors. researchgate.net This method relies on a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These catalysts, which can include metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. mdpi.com

In the context of synthesizing precursors for this compound, asymmetric hydrogenation or reduction of a suitable cyclic imine or enamine could establish the chiral center at the 2-position of the pyrrolidine ring. For instance, Ru-catalyzed hydrogenation has been reported for the synthesis of (S)-prolinol, a related precursor, albeit with moderate yield in some cases. nih.gov Another advanced strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an electrophile and subsequent ring expansion, which has been used to create chiral piperidines and could be adapted for functionalized pyrrolidines. nih.gov

Diastereomeric and Enantiomeric Resolution Techniques

When a racemic mixture of a compound is synthesized, resolution techniques are required to separate the two enantiomers. The most established method is classical resolution, which involves converting the pair of enantiomers into a mixture of diastereomers. rsc.orgmdpi.com Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. libretexts.orggavinpublishers.com

For a racemic mixture of 2-(1-Methylpyrrolidin-2-yl)ethanamine, which is a basic compound, a chiral acid is used as a resolving agent. libretexts.org The reaction of the racemic amine with an enantiopure chiral acid results in the formation of two diastereomeric salts.

(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

Due to differences in their crystal lattice energies and solvation, one diastereomeric salt will typically be less soluble and will crystallize out of the solution, allowing for its separation by filtration. gavinpublishers.com The pure enantiomer of the amine is then recovered by treating the separated salt with a base. A variety of chiral acids can be employed for this purpose.

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Resolution of racemic bases via diastereomeric salt formation. libretexts.orggavinpublishers.com |

| (-)-Malic Acid | Chiral Dicarboxylic Acid | Used similarly to tartaric acid for resolving chiral amines. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | A strong acid used for the resolution of weakly basic amines. libretexts.org |

| O,O'-Di-p-toluoyl-D-tartaric acid | Tartaric Acid Derivative | Effective in resolving amino-pyrrolidines. chemicalbook.com |

Synthesis of Structural Analogs and Isomers

The synthesis of isomers and structural analogs is crucial for comparative biological studies and for developing structure-activity relationships (SAR). This includes the preparation of the corresponding (S)-enantiomer, the racemate, and related scaffolds with different substitution patterns.

Preparation of (S)-Enantiomers and Racemates for Comparative Studies

The synthesis of the (S)-enantiomer, (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine, can be achieved using methods analogous to those for the (R)-enantiomer.

From the Chiral Pool: Starting with the naturally abundant L-proline instead of D-proline.

Asymmetric Catalysis: Employing the opposite enantiomer of the chiral catalyst.

Resolution: Using a different resolving agent or isolating the (S)-enantiomer from the mother liquor after crystallization of the (R)-enantiomer's diastereomeric salt.

For example, the (S)-enantiomer has been successfully isolated through resolution using O,O'-di-p-toluoyl-D-tartaric acid. chemicalbook.com In this process, the diastereomeric salt of the (S)-amine crystallizes preferentially. The free base is then liberated upon treatment with a strong base like sodium hydroxide. chemicalbook.com

A racemic synthesis would typically start from achiral precursors without the use of any chiral reagents or catalysts. For instance, the cyclization of an achiral linear precursor followed by reduction would produce an equal mixture of the (R)- and (S)-enantiomers.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Salt Dissociation | (-)-2-(2-aminoethyl)-1-methylpyrrolidine O,O'-di-p-toluoyl-D-tartaric acid salt, HCl, tert-butyl methyl ether (MTBE), water. Stirred for 45 min. | Separation of the resolving agent from the amine hydrochloride salt in the aqueous layer. |

| 2. Liberation of Free Base | Aqueous acid layer from Step 1, 50% aqueous NaOH. Stirred for ~35 min. | Conversion of the amine salt to the free (S)-amine base. |

| 3. Isolation | Extraction and distillation at reduced pressure. | Isolation of pure (-)-2-(2-Aminoethyl)-1-methylpyrrolidine (the S-enantiomer) with a high yield (92%). chemicalbook.com |

Synthesis of Related Pyrrolidine-Ethanamine Scaffolds

The pyrrolidine ring is a versatile scaffold that can be functionalized to create a wide array of structural analogs. Synthetic methodologies allow for the introduction of various substituents at different positions of the ring and the side chain.

Phosphonate (B1237965) Analogs: Diversely substituted diethyl (pyrrolidin-2-yl)phosphonates have been synthesized through the reduction of cyclic (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. mdpi.com This provides access to analogs where the ethanamine side chain is replaced by a phosphonate group, which can act as a bioisostere of an amino acid. mdpi.com

Schiff Base Derivatives: The primary amine of the ethanamine side chain can be readily converted into Schiff bases (imines) by reacting with various aldehydes and ketones. For example, E-N-substituted-dichlorobenzylidene-2-(pyrrolidin-1-yl)ethanamine derivatives have been prepared, offering a platform for further chemical modifications. researchgate.net

Ring-Modified Analogs: More complex modifications can alter the pyrrolidine ring itself. One reported synthesis produced 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione as an unexpected product from a multi-step reaction sequence. mdpi.com Such scaffolds, with different functional groups and oxidation states on the pyrrolidine ring, are valuable for exploring new chemical space.

Applications of R 2 1 Methylpyrrolidin 2 Yl Ethanamine in Asymmetric Catalysis and Ligand Design

Role as a Chiral Ligand in Transition Metal-Catalyzed Reactions

The ability of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine to coordinate with transition metals through its two nitrogen atoms makes it a compelling candidate for a chiral ligand in enantioselective catalysis. The coordination to a metal center creates a well-defined, chiral environment that can effectively influence the stereochemical outcome of a reaction.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. While various chiral ligands based on the pyrrolidine (B122466) scaffold have been successfully utilized in this transformation, specific studies detailing the application of this compound as a ligand in palladium-catalyzed AAA are not extensively documented in the reviewed literature. However, the structural motifs present in the compound are analogous to other successful chiral diamine and amino alcohol ligands, suggesting its potential for inducing enantioselectivity in such reactions. Further research would be required to explore its effectiveness and optimize reaction conditions for this specific application.

Asymmetric hydrogenation is a fundamental transformation for the synthesis of enantiomerically enriched compounds. Chiral diamine ligands have been shown to be effective in metal-catalyzed hydrogenation reactions. dicp.ac.cn While direct experimental data for this compound is limited, the potential of this ligand class is demonstrated by the performance of a closely related analog, (S)-2-aminomethyl-1-ethylpyrrolidine, in the palladium-catalyzed asymmetric hydrogenation of (E)-α-phenylcinnamic acid. dicp.ac.cn In this study, the ligand provided the product with good conversion and moderate enantioselectivity. dicp.ac.cn

This result suggests that this compound could also serve as a competent ligand for similar transformations. The variation in the N-alkyl substituent (methyl vs. ethyl) and the opposite stereochemistry could influence the catalytic activity and enantioselectivity, warranting dedicated investigation. The development of chiral diamine ligands for iridium-catalyzed asymmetric transfer hydrogenation further underscores the utility of this ligand class. nih.govacs.orgnih.gov

| Ligand | Substrate | Metal | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-2-Aminomethyl-1-ethylpyrrolidine | (E)-α-Phenylcinnamic acid | Palladium | Complete | 76 |

The versatility of chiral diamines as ligands extends to a wide array of other transition metal-catalyzed reactions. These include but are not limited to asymmetric conjugate additions, cyclopropanations, and various coupling reactions. The bidentate nature and inherent chirality of this compound make it a plausible candidate for exploration in these areas. The development of new catalytic systems often relies on the screening of diverse ligand libraries, and the inclusion of this pyrrolidine-based diamine could lead to the discovery of novel and efficient asymmetric transformations.

Exploration as an Organocatalyst

The pyrrolidine scaffold is a privileged structure in the field of organocatalysis, famously exemplified by proline and its derivatives. nih.gov These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. This compound, containing both a secondary amine (within the pyrrolidine ring, after demethylation in situ, or more commonly, the primary amine acting as the catalytic group) and a primary amine, is well-suited to function as an organocatalyst, potentially through a bifunctional activation mechanism.

The generally accepted mechanism for reactions catalyzed by pyrrolidine-based organocatalysts involves the formation of a chiral enamine. The catalytic cycle is initiated by the condensation of the amine catalyst with a carbonyl compound (e.g., a ketone or aldehyde) to form an enamine intermediate. The chirality of the pyrrolidine ring effectively shields one face of the enamine, directing the subsequent attack of an electrophile to the opposite face and thereby controlling the stereochemistry of the product.

In the case of this compound, a bifunctional catalytic mechanism can be hypothesized, which is a common strategy for enhancing reactivity and selectivity. mdpi.comresearchgate.net For instance, in an asymmetric Michael addition of an aldehyde to a nitroolefin, the catalytic cycle could proceed as follows:

The primary amine of the catalyst reacts with the aldehyde to form a chiral enamine.

Simultaneously, the tertiary amine of the pyrrolidine ring (or the primary amine's ammonium (B1175870) ion after protonation) could act as a hydrogen bond donor, activating the nitroolefin electrophile.

This dual activation within a single catalyst molecule brings the reactants into close proximity in a highly organized, chiral transition state.

The enamine attacks the activated nitroolefin in a stereocontrolled manner.

Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst for the next cycle.

This proposed bifunctional activation model provides a rationale for the potential of this compound as an effective organocatalyst for a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govrsc.orgnih.gov

Design of Derived Organocatalytic Systems

The structural features of this compound offer multiple avenues for its derivatization into effective organocatalysts. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. The design of organocatalytic systems derived from this diamine typically involves the modification of one or both amine groups to introduce functionalities that can engage in specific non-covalent interactions with the substrates, such as hydrogen bonding, or to create steric hindrance that directs the approach of the reactants.

One common strategy involves the transformation of the primary amine into a more complex functional group, such as an amide, sulfonamide, or thiourea (B124793). These modifications allow for the introduction of additional hydrogen-bond donors and acceptors, as well as bulky substituents that can fine-tune the catalyst's stereoselectivity. For instance, prolinamide-based organocatalysts, which share the core pyrrolidine structure, have been extensively studied and shown to be effective in a variety of asymmetric transformations, including aldol and Michael reactions. researchgate.netmdpi.com The design principle involves creating a well-defined chiral pocket that can selectively bind and activate one of the reactants, leading to high levels of enantioselectivity.

While direct examples of organocatalysts derived from this compound are not extensively documented in publicly available literature, the principles of catalyst design based on similar chiral pyrrolidine scaffolds are well-established. unibo.it For example, the tertiary amine of the pyrrolidine ring can act as a Lewis base, while the derivatized side chain can provide the crucial steric and electronic environment for stereocontrol. The interplay between these two functionalities is key to the catalyst's performance.

Table 1: Potential Organocatalytic Systems Derived from this compound and Their Intended Applications

| Catalyst Type | Potential Application | Design Principle |

| Prolinamide Derivative | Asymmetric Aldol Reaction | Hydrogen bonding and steric shielding |

| Thiourea Derivative | Asymmetric Michael Addition | Dual hydrogen bonding activation |

| Sulfonamide Derivative | Asymmetric Mannich Reaction | Enhanced acidity and steric bulk |

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Beyond its role in catalysis, this compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. enamine.net Its stereochemically defined structure allows for the introduction of a specific chirality into a larger molecule, which is often crucial for its desired biological function.

Construction of Chiral Functionalized Scaffolds

A chiral scaffold is a core molecular framework that possesses a defined three-dimensional structure. This compound can be used as a starting point for the construction of more elaborate chiral scaffolds. The primary and tertiary amine groups serve as handles for further chemical modifications, enabling the attachment of various functional groups and the extension of the molecular framework.

For instance, the primary amine can be acylated, alkylated, or reductively aminated to introduce new substituents. The tertiary amine can also participate in reactions, although it is generally less reactive. Through a sequence of chemical transformations, the simple diamine can be converted into a polycyclic or macrocyclic scaffold with multiple stereocenters. The original stereocenter from the pyrrolidine ring directs the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the general strategy is a cornerstone of modern synthetic organic chemistry.

Strategies for Incorporation into Polyfunctionalized Molecules

The incorporation of the this compound moiety into larger, polyfunctionalized molecules is a key strategy in medicinal chemistry and drug discovery. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and the specific stereochemistry and functional groups of this building block can impart desirable properties to the final molecule, such as improved binding to a biological target or enhanced pharmacokinetic properties.

Strategies for its incorporation often involve standard peptide coupling reactions, where the primary amine of the diamine is reacted with a carboxylic acid to form an amide bond. This is a common method for integrating this chiral unit into peptidic or peptidomimetic structures. Another approach is through nucleophilic substitution or reductive amination reactions, where the primary amine displaces a leaving group or reacts with a carbonyl compound, respectively, to form a new carbon-nitrogen bond.

Table 2: Illustrative Strategies for Incorporating this compound into Polyfunctionalized Molecules

| Reaction Type | Functional Group Targeted | Resulting Linkage | Example Application |

| Amide Coupling | Carboxylic Acid | Amide | Synthesis of peptidomimetics |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine | Introduction of the chiral motif into alkaloid-like structures |

| Nucleophilic Substitution | Alkyl Halide | Secondary Amine | Attachment to a larger molecular backbone |

Although detailed research findings specifically highlighting the use of this compound in these exact contexts are limited in publicly accessible databases, the chemical principles and synthetic methodologies are well-established and routinely applied to similar chiral building blocks.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies in a Chemical Context

Amide and Amine Derivatization of the Ethanamine Moiety

The primary amine of the ethanamine moiety is a highly versatile functional group for derivatization, readily undergoing reactions to form various amides and more complex amine structures.

Amide Synthesis: The most common derivatization is the formation of amides through reaction with carboxylic acids or their activated derivatives. Direct coupling with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or anhydride, which then readily reacts with the primary amine. sphinxsai.com These reactions are fundamental in medicinal chemistry for linking the pyrrolidine (B122466) scaffold to other pharmacophores. sphinxsai.com

Sulfonamide Synthesis: Similarly, reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. frontiersrj.comicm.edu.pl This method is robust and allows for the introduction of a wide array of aryl or alkyl sulfonyl groups, significantly altering the electronic and steric properties of the parent molecule. frontiersrj.comresearchgate.net

Reductive Amination: The primary amine can also be further alkylated via reductive amination. This involves reacting the amine with an aldehyde or ketone to form a transient imine (or Schiff base), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield a secondary amine. This process allows for the controlled introduction of additional alkyl or arylalkyl substituents.

Below is a table summarizing potential derivatization reactions at the ethanamine moiety.

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Carboxylic Acid, DCC, DMAP | Amide |

| Acylation | Acid Chloride, Base (e.g., Pyridine) | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary Amine |

Functionalization of the Pyrrolidine Nitrogen and Ring System

While the primary amine is typically more reactive, the tertiary amine of the N-methylpyrrolidine ring and the C-H bonds of the ring system itself can also be targeted for functionalization.

Modification of the Pyrrolidine Nitrogen: The N-methyl group can be removed through N-demethylation reactions. nih.gov Chemical methods for this transformation include the use of chloroformate reagents (e.g., phenyl chloroformate) in the von Braun reaction, or oxidation to an N-oxide followed by treatment with iron(0) powder. nih.govresearchgate.net The resulting secondary amine (a nor-derivative) can then be re-alkylated with different alkyl groups (N-alkylation) to study the impact of the N-substituent on reactivity or biological activity. researcher.lifersc.org

Functionalization of the Pyrrolidine Ring: Direct modification of the pyrrolidine ring's C-H bonds represents a more advanced strategy. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. mdpi.com For instance, palladium or rhodium catalysts can direct the coupling of aryl or alkyl groups to C-H bonds, particularly at the C5 position, which is alpha to the nitrogen. nih.govnih.gov Such reactions can introduce new substituents onto the heterocyclic core, significantly increasing the structural diversity of the derivatives. mdpi.comrsc.org

The following table outlines strategies for modifying the pyrrolidine system.

| Target Site | Reaction Type | Reagents/Catalysts | Outcome |

| Pyrrolidine Nitrogen | N-Demethylation | Phenyl Chloroformate; or m-CPBA then Fe(0) | Removal of methyl group to yield secondary amine |

| Pyrrolidine Nitrogen | N-Alkylation (of demethylated product) | Alkyl Halide, Base | Introduction of novel N-substituent |

| Pyrrolidine Ring | C-H Functionalization | Pd or Rh catalysts, Aryl/Alkyl Halides | Introduction of substituents onto the ring |

Impact of Stereochemistry on Derivative Synthesis and Reactivity

The (R)-configuration at the C2 position of the pyrrolidine ring is a critical stereochemical feature that profoundly influences the synthesis and properties of its derivatives. mdpi.com The synthesis of enantiomerically pure pyrrolidine derivatives often starts from chiral precursors like proline to ensure stereochemical control. nih.gov

During derivatization, the existing chiral center can direct the stereochemical outcome of subsequent reactions. When a new stereocenter is created, the reaction may proceed diastereoselectively, favoring the formation of one diastereomer over the other. This is due to steric hindrance, where the bulky substituents on the existing chiral center guide the approach of reagents from the less hindered face. For example, in the alkylation of a derivative at a position adjacent to the stereocenter, one diastereomer may be formed in significant excess.

Furthermore, the resulting diastereomers, having different three-dimensional arrangements, can exhibit distinct physical, chemical, and biological properties. They may have different chromatographic retention times, NMR spectra, and, crucially, different reactivities or affinities for chiral biological targets like enzymes or receptors. Therefore, controlling and characterizing the stereochemistry throughout the synthetic process is essential for understanding structure-reactivity relationships.

Synthetic Methodologies for Novel Compound Libraries Based on the (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine Scaffold

The this compound core is an excellent scaffold for the construction of novel compound libraries in drug discovery. ijpsr.com Combinatorial chemistry and parallel synthesis are key methodologies used to rapidly generate a large number of derivatives from a common scaffold. ijpsr.comuomustansiriyah.edu.iq

In a typical parallel synthesis approach, the this compound scaffold is dispensed into an array of reaction vessels, such as a 96-well plate. nih.gov A diverse set of building blocks, for example, a collection of different carboxylic acids or sulfonyl chlorides, is then added to the individual wells. nih.gov By running these reactions in parallel, a library containing dozens or hundreds of unique amides or sulfonamides can be synthesized simultaneously. researchgate.net

This process can be performed using solution-phase chemistry followed by purification, or through solid-phase synthesis. ijpsr.com In solid-phase synthesis, the scaffold might be attached to a polymer resin. The resin-bound scaffold is then treated with an excess of reagents to drive the reaction to completion. After the reaction, excess reagents and by-products are simply washed away, simplifying the purification process. The final compound is then cleaved from the resin. This scaffold-based approach allows for the systematic exploration of the chemical space around the core structure, facilitating the identification of compounds with desired properties. researchgate.net

Advanced Characterization and Computational Studies of R 2 1 Methylpyrrolidin 2 Yl Ethanamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are paramount for the structural determination of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine and its derivatives. A combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive picture of the molecular architecture.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular formula of the compound and its derivatives by providing a highly accurate mass-to-charge ratio. mdpi.com Fragmentation patterns observed in the mass spectrum can offer additional structural information, helping to piece together the molecular framework. mdpi.compurdue.edu

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. For the parent compound, characteristic absorption bands would include N-H stretching vibrations for the primary amine, C-H stretching for the aliphatic parts, and C-N stretching vibrations. researchgate.netresearchgate.net Upon derivatization, the appearance of new bands (e.g., C=O stretching for amides) confirms the success of the chemical transformation. researchgate.net

Table 1: Representative Spectroscopic Data for the Structural Elucidation of this compound This table is illustrative and based on typical values for similar structures.

| Technique | Observation | Inference |

|---|---|---|

| ¹H NMR | Singlet (~2.2-2.4 ppm, 3H) Multiplets (~1.5-3.0 ppm, 13H) | N-CH₃ group Pyrrolidine (B122466) and ethanamine protons |

| ¹³C NMR | Signals in aliphatic region (~20-65 ppm) | Confirms the presence of 7 distinct carbon environments |

| HRMS (ESI+) | [M+H]⁺ peak corresponding to C₇H₁₇N₂⁺ | Confirms molecular formula C₇H₁₆N₂ nih.gov |

| IR Spectroscopy | Broad peaks (~3300-3400 cm⁻¹) Sharp peaks (~2850-2950 cm⁻¹) | N-H stretching of primary amine C-H stretching of alkane groups |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and optical purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

To determine the enantiomeric excess (ee), which quantifies the purity of a chiral substance, chiral HPLC is employed. polyu.edu.hk This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the baseline separation of chiral amines and their derivatives. nih.govmdpi.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. mdpi.comnih.gov Gas chromatography (GC) with a chiral column can also be used as an alternative method for volatile derivatives. The choice of mobile phase and column is critical for achieving optimal separation. mdpi.com

Table 2: Example of Chiral HPLC Method for Enantiomeric Excess (ee) Determination This table presents a hypothetical method for illustrative purposes.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Lux Cellulose-1) nih.gov |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Result | Baseline separation of (R) and (S) enantiomers, allowing for ee >99% calculation. mdpi.com |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. For derivatives of this compound that can be crystallized, this technique provides an unambiguous assignment of the (R)-stereochemistry at the chiral center. researchgate.net

The analysis generates a three-dimensional model of the molecule as it exists in the crystal lattice. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, X-ray crystallography reveals the packing arrangement of molecules in the solid state, providing insight into intermolecular interactions such as hydrogen bonding and van der Waals forces. mdpi.com This information is valuable for understanding the physical properties of the material and for designing new derivatives with specific solid-state characteristics.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure and reactivity of molecules. mdpi.com Calculations can predict various properties, including the distribution of electron density and the energies of molecular orbitals. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents. nih.gov

Global Reactivity Descriptors : DFT calculations can furnish quantitative measures of reactivity, such as chemical hardness, softness, and electronegativity, which help in rationalizing and predicting the molecule's behavior in chemical reactions. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD is invaluable for exploring its conformational landscape. The pyrrolidine ring can adopt various puckered conformations, and the ethanamine side chain has multiple rotatable bonds. MD simulations, using force fields like AMBER or GROMOS, can identify the most stable conformers and the energy barriers between them. utupub.fi

When studying derivatives designed to interact with a biological target (e.g., an enzyme or receptor), MD simulations can model the binding process. mdpi.com These simulations provide detailed insights into ligand-substrate interactions, the stability of the complex, and the conformational changes that may occur upon binding, which is critical for rational drug design. utupub.fifrontiersin.org

The structural and electronic information obtained from experimental and computational studies serves as a foundation for the in silico design of new molecules. rsc.org By using the this compound scaffold as a starting point, computational tools can be used to design novel derivatives with tailored properties. mdpi.com

This process involves creating a virtual library of candidate molecules by modifying the parent structure. Computational methods are then used to predict the properties of these new molecules, such as their binding affinity to a target or their catalytic activity and selectivity. researchgate.net This in silico screening approach allows researchers to prioritize the most promising candidates for chemical synthesis, thereby saving significant time and resources in the discovery process. rsc.org

Future Perspectives and Emerging Research Avenues for R 2 1 Methylpyrrolidin 2 Yl Ethanamine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future development of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine is intrinsically linked to the innovation of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. mdpi.com Traditional multi-step syntheses are progressively being replaced by more streamlined and sustainable approaches.

Current research focuses on catalytic methods that maximize atom economy, reduce waste, and utilize environmentally benign reagents and solvents. One promising direction is the use of transition metal-catalyzed N-heterocyclization reactions, such as those employing iridium complexes to form the pyrrolidine (B122466) ring from simple diols and amines. organic-chemistry.org Another area of intense investigation involves biocatalysis, where engineered enzymes could offer highly selective and environmentally friendly pathways to chiral amines and their precursors. mdpi.com

Future synthetic strategies are expected to focus on the following areas:

Catalytic Asymmetric Synthesis: Directing the stereochemistry early in the synthetic sequence through catalytic methods to avoid chiral resolution steps.

Continuous Flow Chemistry: Implementing flow processes to enhance safety, scalability, and consistency while minimizing reaction footprints.

Use of Bio-based Feedstocks: Exploring pathways that begin from renewable resources, aligning with the growing demand for sustainable chemical manufacturing. mdpi.com

A comparison of traditional versus emerging synthetic paradigms highlights the drive towards sustainability.

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Often petroleum-derived | Increasingly from renewable feedstocks (e.g., levulinic acid) mdpi.com |

| Catalysis | Stoichiometric reagents | Catalytic (metal, organo-, bio-) organic-chemistry.orgresearchgate.net |

| Efficiency | Multiple steps, lower overall yield | Fewer steps, higher overall yield |

| Waste Generation | Significant byproduct formation | Minimized waste streams |

| Solvents | Conventional organic solvents | Green solvents (e.g., water, bio-based) or solvent-free conditions researchgate.net |

Expansion of Applications in Emerging Catalytic Systems

The chiral pyrrolidine motif is a cornerstone of modern asymmetric organocatalysis, a field that avoids the use of potentially toxic and expensive metals. nih.govresearchgate.net this compound serves as an ideal scaffold for creating a new generation of bifunctional and multifunctional catalysts. By chemically modifying the primary and tertiary amine groups, researchers can fine-tune the catalyst's steric and electronic properties to suit a wide array of chemical transformations.

The expansion of applications is centered on designing derivatives that can catalyze challenging and previously inaccessible reactions with high enantioselectivity. nih.gov This includes their use in complex cascade reactions, where multiple chemical bonds are formed in a single operation, significantly increasing synthetic efficiency. researchgate.net Emerging areas include photoredox catalysis, where the pyrrolidine-based ligand can coordinate with a photosensitizer to enable novel light-driven reactions.

The versatility of this scaffold is demonstrated by its successful application in a variety of asymmetric reactions.

| Asymmetric Reaction Type | Catalyst Derivative Example | Achieved Enantioselectivity (ee) |

| Michael Addition | Pyrrolidine-based aminocatalysts | Up to 85% ee nih.gov |

| Aldol (B89426) Reaction | Prolinamide-thiourea catalysts | Up to 81% ee nih.gov |

| Diels-Alder Cycloaddition | Imidazolidinones | High efficiency and selectivity nih.govresearchgate.net |

| α-Chlorination of β-Ketoesters | Chiral aminodiol derivatives | Excellent results reported nih.gov |

Exploration of New Chemical Reactivity Modalities

Future research is set to explore new ways in which catalysts derived from this compound can activate substrates. The classical reactivity of pyrrolidine catalysts proceeds via enamine or iminium ion intermediates. acs.org However, new modalities are being investigated by incorporating additional functional groups onto the diamine backbone.

One major avenue is the development of bifunctional catalysts . For instance, integrating a hydrogen-bond donor (like a thiourea (B124793) or squaramide group) alongside the amine catalytic site can lead to simultaneous activation of both the nucleophile and the electrophile, resulting in enhanced reactivity and stereocontrol. nih.gov Another emerging area is the use of these chiral amines in C-H activation reactions, where the catalyst directs the functionalization of typically inert carbon-hydrogen bonds.

Furthermore, researchers are exploring the use of these catalysts under non-conventional reaction conditions to unlock novel reactivity. This includes performing reactions in aqueous media, which is environmentally advantageous, or using mechanochemistry (ball-milling) to promote reactions in the absence of bulk solvents. researchgate.net These approaches can lead to different reaction outcomes and selectivities compared to traditional solution-phase chemistry.

Integration with High-Throughput Screening for Catalyst Discovery

The discovery of new catalysts and the optimization of reaction conditions are often slow and resource-intensive processes. High-throughput screening (HTS) offers a transformative approach to accelerate this discovery pipeline. scienceintheclassroom.org The modular structure of this compound is perfectly suited for HTS methodologies.

By creating libraries of catalysts with systematic variations in their structure, researchers can rapidly screen thousands of potential candidates for a desired chemical transformation. scienceintheclassroom.org Miniaturized, automated platforms allow these experiments to be run on a nanomole scale, conserving precious materials and enabling a vast number of experiments to be conducted in a short period. scienceintheclassroom.org This data-rich approach, when combined with machine learning algorithms, can predict catalyst performance and guide the rational design of next-generation catalysts.

A typical HTS workflow for discovering catalysts based on the this compound scaffold would involve the following steps:

| Step | Description | Technology Utilized |

| 1. Library Synthesis | Automated synthesis of a diverse library of catalyst derivatives by modifying the parent diamine. | Robotic liquid handlers, parallel synthesis platforms. |

| 2. Reaction Plating | Dispensing nanomole quantities of substrates, reagents, and individual catalysts into microtiter plates. | Acoustic dispensing, robotics. scienceintheclassroom.org |

| 3. Reaction Screening | Running thousands of reactions in parallel under various conditions (e.g., temperature, solvent). | Automated reaction blocks. |

| 4. High-Throughput Analysis | Rapidly analyzing the outcome of each reaction (yield and enantioselectivity). | Mass spectrometry, chiral chromatography. scienceintheclassroom.org |

| 5. Data Analysis & "Hit" Identification | Using software to process the large dataset and identify the most effective catalyst candidates ("hits"). | Data analysis software, machine learning models. |

This integration of combinatorial chemistry and robotic screening is poised to dramatically accelerate the pace of innovation, uncovering new applications for this compound in catalysis and beyond. scienceintheclassroom.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine in laboratory settings?

- The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, chiral resolution of racemic mixtures using enantioselective catalysts or chiral auxiliaries ensures the (R)-configuration. Purification often involves column chromatography with polar solvents (e.g., methanol/dichloromethane) and characterization via to confirm stereochemistry .

Q. Which analytical techniques are critical for verifying the structural integrity and enantiomeric purity of this compound?

- Key methods include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm backbone structure and substituent positions.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- X-ray Crystallography: For absolute configuration determination (e.g., using SHELXL software for refinement) .

- Chiral HPLC: To assess enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns) .

Advanced Research Questions

Q. How does the chiral (R)-configuration of this compound influence its efficacy as a structural template in microporous material synthesis?

- The (R)-enantiomer can act as a chiral template in the synthesis of metal-organic frameworks (MOFs) or aluminophosphates. Its pyrrolidine ring geometry directs the arrangement of inorganic nodes, as demonstrated in the formation of open-framework aluminophosphates with helical channels. Computational modeling (DFT) predicts steric and electronic interactions between the template and inorganic precursors, guiding experimental design .

Q. What computational approaches are used to study the electronic properties and reactivity of this amine?

- Density Functional Theory (DFT): Calculations (e.g., B3LYP functional) model electron distribution, HOMO-LUMO gaps, and protonation equilibria.

- Molecular Dynamics (MD): Simulates solvent interactions and conformational flexibility in catalytic or biological environments .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Cross-validate using complementary techniques:

- Compare experimental NMR shifts with DFT-predicted spectra.

- Use X-ray crystallography to resolve ambiguities in stereochemistry.

- Repeat synthesis under controlled conditions to rule out impurities .

Safety and Pharmacological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data sheets (SDS) for related ethanamine derivatives .

Q. Are there known biological targets or pharmacological activities associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.